molecular formula C17H18N2O4S B2527871 Methyl 5-cyano-6-(ethylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate CAS No. 375841-86-4

Methyl 5-cyano-6-(ethylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B2527871
CAS No.: 375841-86-4
M. Wt: 346.4
InChI Key: BUTWUVPPDRDFJO-UHFFFAOYSA-N
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Description

Methyl 5-cyano-6-(ethylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative characterized by a 1,2,3,4-tetrahydropyridine core substituted with a cyano group at position 5, an ethylsulfanyl moiety at position 6, a 2-methoxyphenyl group at position 4, and a methyl ester at position 2. The 2-oxo group at position 2 completes the heterocyclic framework.

Properties

IUPAC Name

methyl 5-cyano-6-ethylsulfanyl-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-4-24-16-11(9-18)13(10-7-5-6-8-12(10)22-2)14(15(20)19-16)17(21)23-3/h5-8,13-14H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTWUVPPDRDFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(C(C(=O)N1)C(=O)OC)C2=CC=CC=C2OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-6-(ethylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Tetrahydropyridine Ring: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using reagents like sodium cyanide.

    Addition of the Ethylsulfanyl Group: This step could involve the use of ethylthiol or related compounds under suitable conditions.

    Attachment of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-6-(ethylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Pharmaceutical Development

Overview : This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals targeting neurological and cardiovascular diseases. Its structural properties enable it to act as a non-steroidal antagonist of the mineralocorticoid receptor, which is crucial for treating conditions like heart failure and diabetic nephropathy.

Case Studies :

  • A study highlighted the synthesis of derivatives from this compound that showed promising results in inhibiting specific receptors associated with hypertension and heart disease. The modifications led to enhanced efficacy and specificity of the drug candidates developed from this scaffold .
  • Another research effort demonstrated its potential as a therapeutic agent in managing chronic kidney disease by modulating mineralocorticoid receptor activity .

Agricultural Chemistry

Overview : The compound is also utilized in the formulation of agrochemicals. Its application in developing effective pesticides and herbicides contributes to improved crop yields while minimizing environmental impact.

Case Studies :

  • Research has shown that derivatives of this compound exhibit potent herbicidal activity against various invasive plant species, thereby supporting sustainable agricultural practices .
  • A comparative analysis of several compounds indicated that those derived from methyl 5-cyano-6-(ethylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate significantly outperformed traditional herbicides in both efficacy and safety profiles .

Biochemical Research

Overview : In biochemical research, this compound is employed for studies related to enzyme inhibition and receptor binding. It aids in discovering new therapeutic agents with potential applications in treating various diseases.

Case Studies :

  • Molecular docking studies have suggested that modifications of this compound could lead to new inhibitors for enzymes involved in inflammatory pathways, thus opening avenues for anti-inflammatory drug development .
  • A recent study focused on its interaction with specific proteins involved in cancer progression, revealing potential pathways for therapeutic intervention .

Material Science

Overview : The compound's unique chemical structure allows it to be explored for creating novel materials with desirable properties such as enhanced thermal stability and mechanical strength.

Case Studies :

  • Investigations into polymer composites incorporating this compound have shown improved durability and resistance to environmental degradation compared to traditional materials .
  • Experimental data indicates that materials synthesized using derivatives of this compound exhibit superior performance in high-temperature applications .

Data Tables

Application AreaKey FindingsReferences
Pharmaceutical DevelopmentEffective as a mineralocorticoid receptor antagonist; potential for heart disease treatment ,
Agricultural ChemistryPotent herbicidal activity; sustainable crop management solutions ,
Biochemical ResearchPotential enzyme inhibitors; anti-inflammatory properties ,
Material ScienceEnhanced thermal stability; superior mechanical properties ,

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The tetrahydropyridine scaffold is shared with analogs such as Methyl (S)-6-oxo-2-phenyl-1-tosyl-5-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate (). Key differences include:

  • Position 4 : The 2-methoxyphenyl group in the target compound introduces steric bulk and moderate electron donation, contrasting with the 4-(trifluoromethyl)phenyl group in the analog, which confers strong electron-withdrawing effects and enhanced lipophilicity .
  • Position 6: The ethylsulfanyl group in the target compound may enhance solubility in nonpolar solvents compared to the tosyl (p-toluenesulfonyl) group in the analog, which increases molecular weight and steric hindrance .

Functional Group Impact on Properties

Property Target Compound Analog () Sulfonylureas ()
Core Structure 1,2,3,4-Tetrahydropyridine with 2-oxo 1,4,5,6-Tetrahydropyridine with 6-oxo Triazine-sulfonylurea
Key Substituents 5-Cyano, 6-(ethylsulfanyl), 4-(2-methoxyphenyl), methyl ester 5-(4-Trifluoromethylphenyl), 2-phenyl, 1-tosyl, methyl ester Triazine-linked sulfonylurea, methyl ester
Electron Effects Mixed (cyano: EWG; methoxy: EDG) Strongly electron-withdrawing (CF₃) Triazine ring (moderate EDG/EWG balance)
Lipophilicity (LogP)* Moderate (ethylsulfanyl increases logP) High (CF₃ and tosyl groups) Variable (sulfonylurea reduces logP)
Potential Applications Unclear (structural motifs suggest kinase inhibition or agrochemical activity) Likely bioactive (tosyl group common in pharmacophores) Herbicidal (e.g., metsulfuron-methyl inhibits acetolactate synthase)

*Hypothetical logP values inferred from substituent contributions.

Crystallographic and Hydrogen-Bonding Considerations

  • The ethylsulfanyl group in the target compound may participate in weaker C–H···S interactions compared to the hydrogen-bonding networks observed in sulfonylureas () or the tosyl group’s sulfonyl oxygen donors in the analog () .
  • The 2-methoxyphenyl group could influence crystal packing via π-π stacking, whereas the trifluoromethylphenyl group in the analog may favor hydrophobic interactions .

Biological Activity

Methyl 5-cyano-6-(ethylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H19N3O3S
  • Molecular Weight : 381.44816 g/mol

Pharmacological Activities

The compound exhibits a range of biological activities that can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of tetrahydropyridine compounds possess significant antimicrobial properties. In particular, studies have shown that similar structures exhibit broad-spectrum antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .

2. Anticancer Potential

Compounds with similar structural motifs have demonstrated anticancer activity by inducing apoptosis in cancer cells. For instance, a related compound showed significant cytotoxic effects on human cancer cell lines by disrupting cellular metabolism and promoting cell cycle arrest .

3. Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, and compounds like methyl 5-cyano derivatives have been noted for their anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and modulate immune responses .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It is hypothesized that the compound interacts with specific receptors in the body that regulate immune responses and cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of tetrahydropyridine derivatives against Mycobacterium smegmatis. The results indicated that certain modifications in the chemical structure significantly enhanced antibacterial potency, with minimum inhibitory concentrations (MIC) as low as 50 μg/mL observed for some derivatives .

Case Study 2: Anticancer Activity

In vitro studies were conducted on human breast cancer cell lines treated with methyl 5-cyano derivatives. The results showed a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls. This suggests potential for development as an anticancer agent .

Data Table: Biological Activities Overview

Activity TypeEffectivenessReference
AntimicrobialBroad-spectrum activity
AnticancerInduces apoptosis
Anti-inflammatoryReduces cytokine levels

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